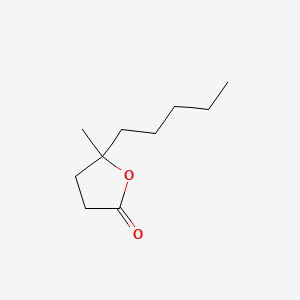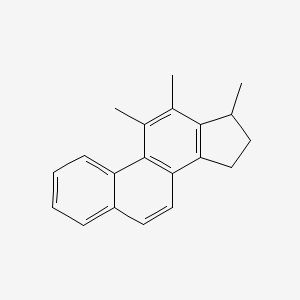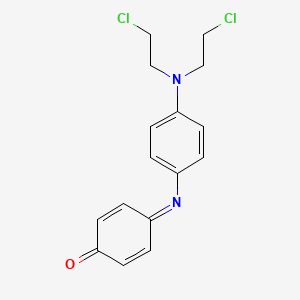![molecular formula C12H7FN4O B13941848 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine CAS No. 1022091-55-9](/img/structure/B13941848.png)
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is a heterocyclic compound that incorporates both oxadiazole and pyrimidine rings. The presence of the fluorophenyl group enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrimidine ring can be introduced through subsequent reactions involving suitable pyrimidine precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or pyrimidine rings.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Aplicaciones Científicas De Investigación
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and proliferation . The fluorophenyl group enhances its binding affinity to these targets, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are widely studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings with a fluorophenyl group. This structure enhances its chemical stability, biological activity, and potential for various applications .
Propiedades
Número CAS |
1022091-55-9 |
|---|---|
Fórmula molecular |
C12H7FN4O |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-5-pyrimidin-5-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7FN4O/c13-10-3-1-2-8(4-10)11-16-17-12(18-11)9-5-14-7-15-6-9/h1-7H |
Clave InChI |
NMRPMMZTYJMFSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



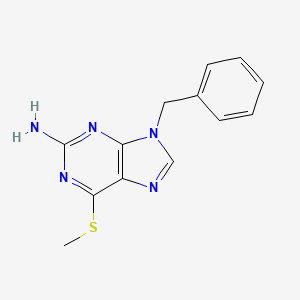



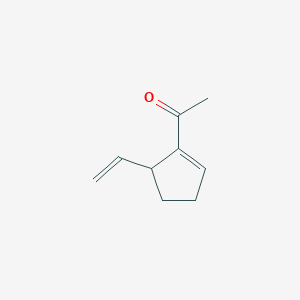
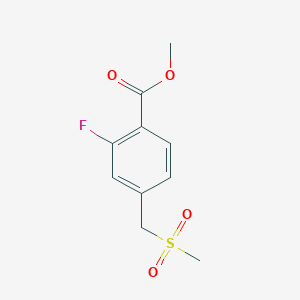

![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
